2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide
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Overview
Description
N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrimidine ring, and an isopropyl group attached to the nitrogen atom. The presence of a methoxyphenyl group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The isopropyl group is then attached via alkylation reactions, and the methoxyphenyl group is introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the complex fused ring structure.
Isopropyl 2-(4-methoxyphenyl)acetate: Contains the isopropyl and methoxyphenyl groups but differs in the overall structure.
Uniqueness
N-isopropyl-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its fused benzimidazole-pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)23-20(27)13-25-18-6-4-5-7-19(18)26-21(28)12-17(24-22(25)26)15-8-10-16(29-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,23,27) |
InChI Key |
IZEHBAGXUXZNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N3C1=NC(=CC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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